Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted phenyl hydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the triazolo-pyrimidine core . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its antiviral and anticancer activities are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves multiple molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects . The compound interacts with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory and stress response pathways .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Compared to these compounds, METHYL 6-(4-METHYLBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE exhibits unique properties due to the presence of the methyl benzoate group, which enhances its biological activity and stability.
Properties
Molecular Formula |
C20H17N5O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 6-(4-methylbenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17N5O3/c1-12-8-10-14(11-9-12)18(26)15-16(19(27)28-2)21-20-22-23-24-25(20)17(15)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,21,22,24) |
InChI Key |
VFDULVPMJZSIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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